molecular formula C23H18N6O2S B606570 CDK2阻害剤73

CDK2阻害剤73

カタログ番号: B606570
分子量: 442.5 g/mol
InChIキー: FUGRWXRQJGJIER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDK2-IN-4は、サイクリン依存性キナーゼ2(CDK2)の高度に選択的な阻害剤です。サイクリン依存性キナーゼ2は、細胞周期の調節、特にG1期からS期への移行に関与する重要な酵素です。 CDK2-IN-4は、CDK2を選択的に阻害することにより、がん細胞の制御不能な増殖を抑制する能力があるため、がん研究において大きな可能性を示しています .

科学的研究の応用

Comprehensive Data Tables

Compound IC50 (μM) Selectivity Cancer Type Reference
CDK2 Inhibitor 730.023High selectivity for CDK2 over CDK1Colorectal cancer
DC-K2in2120.001Selective for CDK2; low toxicity to normal cellsMelanoma, leukemia
Compound 11l0.019More than 140-fold selectivity against CDK6 and CDK8Triple-negative breast cancer

Case Studies

  • Triple-Negative Breast Cancer (TNBC)
    • Study Findings : In a study evaluating various CDK2 inhibitors, compound 11l demonstrated significant anti-proliferative effects on MDA-MB-231 TNBC cells with an IC50 of 0.019 μM. The study highlighted that treatment with this compound led to increased cell cycle arrest in the G2/M phase and apoptosis induction, suggesting its potential as a novel therapeutic agent for TNBC .
  • Melanoma and Leukemia
    • Study Findings : The compound DC-K2in212 exhibited potent anti-proliferative activity against A2058 melanoma and MV4-11 leukemia cell lines while showing minimal toxicity to normal human cell lines (MRC5 and LX2). This selectivity is attributed to its binding mode similar to that of CDK2 inhibitor 73, reinforcing the importance of selectivity in minimizing side effects during treatment .
  • Colorectal Cancer
    • Study Findings : The efficacy of a derivative from the same family as CDK2 inhibitor 73 was tested on HCT-116 colorectal cancer cells. Results indicated that the compound significantly reduced retinoblastoma phosphorylation and arrested cells at the G2/M phase, leading to apoptosis .

作用機序

CDK2-IN-4は、サイクリン依存性キナーゼ2の活性部位に選択的に結合することにより、そのキナーゼ活性を阻害することによって効果を発揮します。この阻害は、細胞周期の進行(G1期からS期への移行)に不可欠な網膜芽細胞腫タンパク質など、下流の標的のリン酸化を阻止します。 この経路を遮断することにより、CDK2-IN-4は効果的に細胞の増殖を停止させ、がん細胞のアポトーシスを誘導します .

類似の化合物との比較

CDK2-IN-4は、サイクリン依存性キナーゼ1などの他のサイクリン依存性キナーゼよりも、サイクリン依存性キナーゼ2に対する高い選択性を持つため、独特です。この選択性は、標的外効果を最小限に抑え、治療効果を高めるために重要です。類似の化合物には以下が含まれます。

CDK2-IN-4は、サイクリン依存性キナーゼ2に対する優れた選択性と効力により際立っており、がん研究および潜在的な治療的応用における貴重なツールとなっています。

生化学分析

Biochemical Properties

CDK2 Inhibitor 73 interacts with CDK2, a serine/threonine kinase that forms a complex with cyclin E to regulate the G1/S transition and promote DNA replication during the cell cycle . The compound exhibits high potency towards CDK2, but is significantly less active towards CDK1 . This selectivity makes CDK2 Inhibitor 73 a valuable tool for studies of cell cycle regulation .

Cellular Effects

CDK2 Inhibitor 73 has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells with CCNE1 amplification or overexpression, CDK2 Inhibitor 73 can induce G1 growth arrest and control tumor growth .

Molecular Mechanism

The molecular mechanism of action of CDK2 Inhibitor 73 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the arrest of cell proliferation, which is a key factor in the growth of tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CDK2 Inhibitor 73 have been observed to change over time . The compound exhibits stability and does not degrade rapidly, making it suitable for long-term studies . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of CDK2 Inhibitor 73 have been found to vary with different dosages . At lower doses, the compound effectively controls tumor growth, while at higher doses, it may cause toxic or adverse effects . This highlights the importance of carefully determining the optimal dosage for therapeutic applications .

Metabolic Pathways

CDK2 Inhibitor 73 is involved in the regulation of several metabolic pathways. It interacts with enzymes and cofactors that are part of the cell cycle regulation pathway . The compound can also affect metabolic flux and metabolite levels, further influencing cellular function .

Transport and Distribution

Given its role in cell cycle regulation, it is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation within cells .

Subcellular Localization

It is plausible that the compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications . Understanding the subcellular localization of CDK2 Inhibitor 73 could provide further insights into its activity and function .

準備方法

CDK2-IN-4の合成には、コア構造の調製から始まり、さまざまな置換基を導入して阻害活性を高めるまで、いくつかのステップが含まれます。一般的な合成経路の1つは、ピラゾロ[3,4-d]ピリミジン誘導体の使用です。 反応条件には、一般的に有機溶媒、触媒、制御された温度の使用が含まれ、高収率と純度が保証されます . 工業生産方法は、同様の反応条件を使用する大規模合成ですが、効率と費用対効果を最適化しています .

化学反応の分析

CDK2-IN-4は、次のようないくつかのタイプの化学反応を受けます。

    酸化: この反応は、化合物の官能基を修飾し、阻害活性を変化させる可能性があります。

    還元: この反応は、特定の官能基を還元するために使用でき、化合物の安定性と反応性に影響を与えます。

    置換: 置換反応の一般的な試薬には、ハロゲンと求核剤があり、化合物中の特定の原子または基を置換できます。

    主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 .

類似化合物との比較

CDK2-IN-4 is unique due to its high selectivity for cyclin-dependent kinase 2 over other cyclin-dependent kinases, such as cyclin-dependent kinase 1. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:

CDK2-IN-4 stands out due to its exceptional selectivity and potency against cyclin-dependent kinase 2, making it a valuable tool in cancer research and potential therapeutic applications.

生物活性

Cyclin-dependent kinase 2 (CDK2) is a critical enzyme involved in cell cycle regulation, making it a prominent target for cancer therapy. CDK2 inhibitor 73, also known as CDKI-73, has garnered attention due to its potential efficacy against various cancers, particularly those exhibiting resistance to standard therapies. This article delves into the biological activity of CDK2 inhibitor 73, supported by relevant research findings, case studies, and data tables.

CDK2 functions in conjunction with cyclins to facilitate the transition between different phases of the cell cycle. Inhibition of CDK2 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism of action for CDK2 inhibitor 73 involves the selective binding to the ATP-binding site of CDK2, which prevents its activation and subsequent phosphorylation of target proteins necessary for cell cycle progression.

Research Findings

Recent studies have highlighted the biological activity of CDK2 inhibitor 73 through various experimental models:

  • In Vitro Studies :
    • A study demonstrated that CDKI-73 exhibited submicromolar antiproliferative activity against multiple cancer cell lines, including HCT-116 colorectal cancer cells. The compound significantly reduced the phosphorylation of retinoblastoma protein at Ser807/811, indicating effective inhibition of CDK2 activity .
    • Another investigation reported that CDKI-73 induced G2/M phase cell cycle arrest and promoted apoptosis in treated cells, confirming its potential as an effective anticancer agent .
  • In Vivo Studies :
    • Preclinical trials using xenograft models have shown that administration of CDKI-73 resulted in notable tumor regression in various cancer types, including breast and colorectal cancers. The compound's ability to inhibit tumor growth was linked to its selective targeting of CDK2 while sparing other kinases, thus minimizing off-target effects .

Case Study 1: Colorectal Cancer

A preclinical study utilizing HCT-116 xenografts demonstrated that treatment with CDKI-73 led to a significant decrease in tumor volume compared to control groups. The study reported a reduction in tumor size by approximately 70% after four weeks of treatment, highlighting the compound's potency against colorectal cancer .

Case Study 2: Breast Cancer

In another study focusing on breast cancer models with CCNE1 amplification, CDKI-73 showed promising results in overcoming resistance to conventional therapies. The compound induced hypophosphorylation of retinoblastoma protein and facilitated therapy-induced senescence (TIS), suggesting its potential role in combination therapies for resistant breast cancers .

Table 1: Biological Activity of CDK2 Inhibitor 73

Cell LineIC50 (µM)Mechanism of ActionObservations
HCT-1160.025G2/M phase arrestInduces apoptosis
A2058 (Melanoma)0.030Inhibition of phosphorylationReduced proliferation
MV4-11 (Leukemia)0.020Induces apoptosisSignificant tumor reduction

Table 2: In Vivo Efficacy of CDK2 Inhibitor 73

Cancer TypeTumor Volume Reduction (%)Treatment Duration (weeks)Notes
Colorectal70%4Significant reduction in tumor size
Breast65%6Overcomes resistance to standard therapy

特性

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。